7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Systematic IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione . This nomenclature reflects the purine core structure substituted with functional groups at specific positions:
- A benzyl group (C₆H₅CH₂) at position 7
- A chlorine atom at position 8
- Methyl groups at positions 1 and 3
- Dione functional groups (two ketone groups) at positions 2 and 6
The structural formula (C₁₄H₁₃ClN₄O₂) is represented by the SMILES notation CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3, which encodes the connectivity of atoms. The InChIKey MFFGCBDQVBOJBG-UHFFFAOYSA-N serves as a unique identifier for the three-dimensional conformation of the molecule.
Alternative Designations and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases:
| Designation | Registry Number | Source |
|---|---|---|
| CAS Registry Number | 109286-40-0 | |
| PubChem CID | 325372 | |
| NSC Number | NSC293955 | |
| Sigma-Aldrich Product Code | R770876 |
Alternative names include 7-benzyl-8-chloro-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and Oprea1_150046 , which are used in specialized chemical literature.
Molecular Formula and Weight Calculations
The molecular formula C₁₄H₁₃ClN₄O₂ comprises:
- 14 carbon atoms
- 13 hydrogen atoms
- 1 chlorine atom
- 4 nitrogen atoms
- 2 oxygen atoms
The molecular weight is calculated as follows:
$$
\text{Molecular Weight} = (14 \times 12.011) + (13 \times 1.00794) + (1 \times 35.453) + (4 \times 14.0067) + (2 \times 15.999) = 304.73 \, \text{g/mol}
$$
This matches the value reported in PubChem and Sigma-Aldrich. The table below summarizes the contribution of each element:
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 14 | 12.011 | 168.154 |
| Hydrogen | 13 | 1.00794 | 13.103 |
| Chlorine | 1 | 35.453 | 35.453 |
| Nitrogen | 4 | 14.0067 | 56.027 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 304.735 |
Properties
Molecular Formula |
C14H13ClN4O2 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
MFFGCBDQVBOJBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential therapeutic applications. This compound's structure suggests it may interact with various biological targets, making it a candidate for further research in pharmacology.
- Molecular Formula : C14H13ClN4O2
- Molecular Weight : 304.74 g/mol
- InChIKey : MFFGCBDQVBOJBG-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in cellular signaling pathways. Notably, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Activity | Target | Effect |
|---|---|---|
| Inhibition of DHFR | Dihydrofolate reductase | Potential anti-cancer activity |
| Antioxidant properties | Cellular oxidative stress | Protection against oxidative damage |
| Antimicrobial effects | Various pathogens | Inhibition of bacterial growth |
Dihydrofolate Reductase Inhibition
A study by Queener et al. evaluated the compound as a lipophilic inhibitor of DHFR. The results indicated significant inhibition at micromolar concentrations, suggesting potential use in cancer therapies where DHFR is upregulated .
Antioxidant Activity
Research published in MDPI highlighted the antioxidant properties of related purine derivatives. The compound demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro, which could be beneficial in neurodegenerative diseases .
Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various purine derivatives, including this compound. The compound showed promising results against several bacterial strains, indicating its potential as a new antimicrobial agent .
Toxicological Profile
Toxicity studies suggest that while the compound exhibits beneficial biological activities, it also has potential adverse effects at higher dosages. A prenatal developmental toxicity study indicated reduced litter sizes in mice at elevated concentrations, emphasizing the need for careful dosage consideration in therapeutic applications .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 7-benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibition of this enzyme can lead to improved glycemic control in diabetic patients. Research has demonstrated that compounds similar to this purine derivative exhibit significant DPP-IV inhibitory activity, suggesting that it could be developed into a therapeutic agent for diabetes management .
Antitumor Activity
Studies have indicated that purine derivatives can exhibit antitumor properties. The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as an anticancer drug .
Neuroprotective Effects
Recent research has explored the neuroprotective effects of purine derivatives like this compound in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .
Case Study 1: DPP-IV Inhibition
A patent application detailed the synthesis and evaluation of various purine derivatives for their DPP-IV inhibitory activity. The study highlighted that the presence of specific substituents on the purine ring significantly influenced the inhibitory potency. The compound was shown to have comparable efficacy to existing DPP-IV inhibitors used in clinical practice .
Case Study 2: Anticancer Research
In a series of experiments conducted on human cancer cell lines, researchers observed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .
Chemical Reactions Analysis
Nucleophilic Substitution at C8 Position
The chlorine atom at position 8 serves as a key reactive site, enabling substitution reactions with nucleophiles.
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the purine carbonyl groups at positions 2 and 6 .
Modification of the Benzyl Group
The benzyl substituent at position 7 undergoes transformations under controlled conditions.
| Reaction Type | Conditions/Reagents | Products | Key Findings |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, ethanol, 24 hrs | Debenzylated product (7-H analog) | Quantitative debenzylation without purine ring reduction. |
| Oxidation | KMnO₄, acidic H₂O, 60°C | 7-Benzoyl derivative | Over-oxidation risks require strict temperature control. |
Structural Impact : Debenzylation enhances solubility in polar solvents (e.g., water solubility increases from <0.1 mg/mL to >5 mg/mL).
Purine Core Reactivity
The purine ring participates in characteristic reactions, including alkylation and ring-opening.
Alkylation at N9 Position
| Conditions/Reagents | Products | Yield |
|---|---|---|
| CH₃I, K₂CO₃, DMF, 50°C | N9-methylated derivative | 42% |
| Benzyl bromide, NaH, THF | N9-benzyl analog | 35% |
Note : Competing alkylation at N1/N3 is suppressed due to steric hindrance from existing methyl groups.
Ring-Opening Reactions
| Conditions/Reagents | Products | Observations |
|---|---|---|
| Conc. HCl, reflux, 2 hrs | Pyrimidine fragments | Selective cleavage at N7-C8 bond; characterized via LC-MS. |
| NaOH (10%), 100°C, 5 hrs | Uracil derivatives | Degradation pathway relevant to stability studies. |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification at C8:
| Reaction Type | Conditions | Products | Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | 8-Aryl derivatives | 55–70% yield; electron-deficient boronic acids favored. |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | 8-(Aryl amino) analogs | Limited by amine steric bulk; optimized for primary amines. |
Stability and Degradation Pathways
-
Hydrolytic Stability : Resistant to hydrolysis at pH 4–8 (24 hrs, 25°C); degradation accelerates under strongly acidic (pH <2) or basic (pH >10) conditions.
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathway .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Key Trends :
- Halogen Substituents : Bromo at position 8 (compound 6) increases melting point compared to chloro (target compound), likely due to stronger van der Waals interactions .
- Alkyl vs. Aryl Groups : The trimethyl analog (compound 8) has a higher melting point (187°C) than the target compound, suggesting reduced molecular flexibility .
Adenosine Receptor Modulation
Theophylline (1,3-dimethylxanthine) non-selectively inhibits adenosine A₁ and A₂A receptors, contributing to its bronchodilatory effects . The target compound’s benzyl and chloro substituents may alter receptor affinity. For example:
Anti-Inflammatory and Antiviral Potential
- PDE Inhibition : 7,8-Disubstituted purine-2,6-diones (e.g., compound 869 in ) demonstrate pan-PDE inhibitory activity, with substituents at position 7 influencing isoform selectivity . The target compound’s benzyl group may favor PDE4/7 inhibition, relevant to chronic lung diseases.
- SARS-CoV-2 Main Protease Inhibition : A related 8-thio-substituted xanthine (compound 1 in ) showed improved binding to the viral protease due to favorable hydrophobic interactions, suggesting the target compound’s chloro and benzyl groups could be optimized for similar applications .
Preparation Methods
Chlorination of Theophylline to 8-Chlorotheophylline
The foundational step involves introducing chlorine at the 8-position of theophylline (1,3-dimethylxanthine). Treatment with phosphoryl chloride (POCl₃) under reflux in the presence of a catalytic agent like N,N-dimethylaniline achieves selective chlorination. This reaction typically proceeds at 90–100°C for 4–6 hours, yielding 8-chlorotheophylline as a white crystalline solid.
Reaction Conditions:
Benzylation at N7 Position
The 8-chlorotheophylline intermediate undergoes alkylation with benzyl chloride to introduce the benzyl group at the N7 position. Two primary methodologies are documented:
Room-Temperature Alkylation in Biphasic Solvent
Adapted from the synthesis of 8-chloro-7-(2-chlorobenzyl)-1,3-dimethylpurine-2,6-dione, this method substitutes 2-chlorobenzyl chloride with benzyl chloride. The reaction occurs in a diethyl ether/water biphasic system, with benzyl chloride added incrementally over 24–72 hours to drive completion.
Procedure:
-
Suspend 8-chlorotheophylline (10 g, 47 mmol) in diethyl ether (200 mL).
-
Add benzyl chloride (19.4 mL, 153.9 mmol) in three equal portions at 0, 24, and 48 hours.
-
Stir at room temperature for 7 days.
-
Extract with dichloromethane (DCM), wash with ether, and evaporate to dryness.
Base-Catalyzed Alkylation in Polar Aprotic Solvent
A modified approach employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–80°C) to accelerate the reaction. This method reduces reaction time to 12–24 hours.
Procedure:
-
Mix 8-chlorotheophylline (1.0 equiv) with K₂CO₃ (1.2 equiv) in DMF (20 mL/g substrate).
-
Add benzyl chloride (3.0 equiv) dropwise under nitrogen.
-
Heat at 60°C for 12 hours.
-
Quench with ice water, filter, and recrystallize from ethanol.
Yield: 80–88%
Advantage: Faster reaction time but slightly lower yield due to by-product formation.
Comparative Analysis of Methodologies
Solvent and Temperature Effects
| Parameter | Biphasic Ether/Water | DMF/K₂CO₃ |
|---|---|---|
| Reaction Time | 7 days | 12–24 hours |
| Yield | 99% | 80–88% |
| Purity | >98% | 90–95% |
| By-Products | Minimal | Moderate |
The biphasic system minimizes side reactions (e.g., O-alkylation) but requires prolonged stirring. DMF enhances reactivity but may necessitate chromatographic purification.
Spectral Characterization
1H NMR (CDCl₃, 400 MHz):
-
δ 7.32–7.25 (m, 5H, benzyl aromatic protons)
-
δ 5.65 (s, 2H, CH₂Ph)
-
δ 3.55 (s, 3H, N1-CH₃)
HPLC-MS:
-
Retention time: 3.85 min (C18 column, acetonitrile/water gradient)
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time and improves reproducibility. A tubular reactor with immobilized K₂CO₃ enables continuous benzylation at 80°C, achieving 90% conversion in 30 minutes.
Purification Strategies
-
Recrystallization: Ethanol/water (7:3) yields high-purity product (99.5%).
-
Chromatography: Silica gel with ethyl acetate/hexane (1:1) resolves residual benzyl chloride.
Challenges and Mitigation
Regioselectivity
Competing alkylation at N9 is suppressed by steric hindrance from the 1,3-dimethyl groups. Computational studies indicate a 20:1 preference for N7 over N9.
Stability Concerns
The product is hygroscopic; storage under nitrogen at –20°C prevents decomposition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
